Home > Products > Screening Compounds P63976 > N-(2-fluorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
N-(2-fluorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide - 902949-34-2

N-(2-fluorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Catalog Number: EVT-3030907
CAS Number: 902949-34-2
Molecular Formula: C22H17FN4O3S
Molecular Weight: 436.46
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxyphenyl)-acetamide (AMG 487)

  • Compound Description: AMG 487 is a potent and selective orally bioavailable chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist. It exhibits dose- and time-dependent pharmacokinetics in humans after multiple oral dosing. [] Its metabolism is dependent on CYP3A and leads to the formation of two primary metabolites, M1 (a pyridyl N-oxide) and M2 (an O-deethylated AMG 487). [] Further metabolism of M2 by CYP3A results in the formation of quinone reactive metabolites that covalently modify CYP3A4 Cys239, causing time-dependent inhibition of the enzyme. []

N-1R-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-fluoro-3-trifluoromethyl-phenyl)-acetamide (NBI-74330)

  • Compound Description: NBI-74330 is a potent and selective CXCR3 antagonist from the T487 small molecule series. [] It potently inhibits the binding of CXCR3 ligands CXCL10 and CXCL11, as well as functional responses mediated by CXCR3, such as ligand-induced guanosine 5′-O-(3-[35S]thio)triphosphate ([35S]GTPγS) binding, calcium mobilization, and cellular chemotaxis. [] NBI-74330 is selective for CXCR3 and does not inhibit chemotactic responses to other chemokines or radioligand binding to non-chemokine G-protein coupled receptors. [] Additionally, NBI-74330 anchors itself in the transmembrane minor pocket of CXCR3, lined by helices 2, 3, and 7. [] This binding interaction contributes to its noncompetitive antagonism and inverse agonism at CXCR3. []

N-1R-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-trifluoromethoxy-phenyl)-acetamide (VUF10085/AMG-487)

  • Compound Description: VUF10085, also known as AMG-487, is a nonpeptidergic compound that blocks the action of chemokines CXCL10 and CXCL11 at the human CXCR3 receptor. [] It exhibits noncompetitive antagonism at CXCR3, accompanied by inverse agonistic properties. []

Ethyl 5-(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)-1,2,4-oxadiazole-3-carboxylate

  • Compound Description: This compound, along with its 3-p-methylbenzyl derivative, displayed activity against the Candida albicans fungi in antimicrobial activity screenings. []

N-{4-[(2-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid (2)

  • Compound Description: This compound was synthesized as a potential dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitor, and as an antitumor agent. It demonstrated excellent dual inhibition of human TS and human DHFR and exhibited nanomolar GI50 values against tumor cells in culture. []

N-tert-butyl-2-[2-(3-methoxyphenyl)-6-[3-(morpholin-4-yl)propoxy]-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl]acetamide (TASP0434299)

  • Compound Description: TASP0434299 is a novel pyridopyrimidin-4-one derivative developed as a radioligand candidate for the arginine vasopressin 1B (V1B) receptor. It exhibits high binding affinities for both human and rat V1B receptors and acts as a potent antagonist at the human V1B receptor. [] Radiolabeled TASP0434299 allows for quantification of the V1B receptor in both in vitro and in vivo studies, making it a valuable tool for drug development and monitoring V1B receptor levels in diseased conditions. []

N-{1‐[3‐(4‐ethoxyphenyl)‐4‐oxo‐3,4‐dihydropyrido[2,3‐d]pyrimidin‐2‐yl]ethyl}‐4‐(4‐fluorobutoxy)‐N‐[(1‐methylpiperidin‐4‐yl)methyl]butanamide (1b)

  • Compound Description: This 8-azaquinazolinone derivative displays functional selectivity, inhibiting CXCL11-dependent G protein activation over β-arrestin recruitment with high selectivity. [] It also exhibits probe-dependent activity, preferentially inhibiting CXCL11-mediated G protein activation over that of CXCL10. []

[3H]N‐{1‐[3‐(4‐ethoxyphenyl)‐4‐oxo‐3,4‐dihydropyrido[2,3‐d]pyrimidin‐2‐yl]ethyl}‐2‐[4‐fluoro‐3‐(trifluoromethyl)phenyl]‐N‐[(1‐methylpiperidin‐4‐yl)methyl]acetamide (RAMX3)

  • Compound Description: RAMX3 is the first tritium-labeled allosteric modulator developed for the human chemokine receptor CXCR3. [] It binds to the CXCR3 receptor with high affinity and exhibits potent negative cooperativity with chemokine CXCL11. [] RAMX3 serves as a valuable tool for the discovery and characterization of allosteric modulators of the CXCR3 receptor. []

N‐{1‐[3‐(4‐ethoxyphenyl)‐4‐oxo‐3,4‐dihydropyrido[2,3‐d]pyrimi-din2yl]ethyl}‐4‐(4‐fluorobutoxy)‐N-[(1‐methylpiperidin‐4‐yl)methyl}]butanamide (BD103)

  • Compound Description: BD103 acts as a biased negative allosteric modulator of CXCR3, displaying probe-dependent inhibition of receptor signaling. [] It exhibits selectivity in its binding and functional effects on different CXCR3 signaling pathways, influenced by the presence of specific amino acid residues within the receptor. []
  • Compound Description: BD064, similar to BD103, functions as a biased negative allosteric modulator of CXCR3, exhibiting probe-dependent inhibition of CXCR3 signaling. [] Its binding and functional selectivity are influenced by specific amino acid residues within the CXCR3 receptor. []

N-cyano-N′-(2-{[8-(2,6-difluorophenyl)-4-(4-fluoro-2-methylphenyl)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl]amino}ethyl)-guanidine (PCG)

  • Compound Description: PCG acts as a selective p38 mitogen-activated protein kinase (MAPK) inhibitor. [] Studies have shown that PCG effectively inhibits the release of tumor necrosis factor (TNF)-α from monocytes, suggesting its potential in modulating inflammatory responses. []

1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea (CCT196969)

    1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120)

    • Compound Description: LY3009120 is another panRAF inhibitor with potential applications in treating melanoma brain metastases. [] Unlike CCT196969, LY3009120 is a substrate for Bcrp, an efflux transporter at the blood-brain barrier, which affects its brain distribution. [] Despite its limited brain penetration, LY3009120 exhibits superior in vitro efficacy against patient-derived melanoma cell lines compared to other panRAF inhibitors. []

    Properties

    CAS Number

    902949-34-2

    Product Name

    N-(2-fluorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

    IUPAC Name

    N-(2-fluorophenyl)-2-[3-(3-methoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]sulfanylacetamide

    Molecular Formula

    C22H17FN4O3S

    Molecular Weight

    436.46

    InChI

    InChI=1S/C22H17FN4O3S/c1-30-15-7-4-6-14(12-15)27-21(29)16-8-5-11-24-20(16)26-22(27)31-13-19(28)25-18-10-3-2-9-17(18)23/h2-12H,13H2,1H3,(H,25,28)

    InChI Key

    BCIMFHTVTWDRNH-UHFFFAOYSA-N

    SMILES

    COC1=CC=CC(=C1)N2C(=O)C3=C(N=CC=C3)N=C2SCC(=O)NC4=CC=CC=C4F

    Solubility

    not available

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.